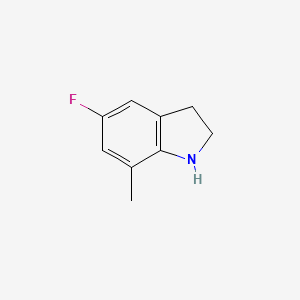
5-fluoro-7-methyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-7-methyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Fluoro-7-methyl-2,3-dihydro-1H-indole is a synthetic compound that belongs to the indole family, characterized by a fluorine atom at the 5th position and a methyl group at the 7th position on the indole ring. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Chemical Structure and Properties
| Property | Description |
|---|---|
| Chemical Formula | C10H10FN |
| Molecular Weight | 179.19 g/mol |
| CAS Number | 2418679-47-5 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Antiviral Properties
Research indicates that derivatives of indole compounds, including this compound, have shown potential as antiviral agents. The mechanism often involves inhibition of viral replication by targeting specific viral proteins or pathways. Studies suggest this compound may interfere with the influenza virus's ability to replicate by affecting the host's immune response .
Case Study: Influenza Virus
In a recent study, various indole derivatives were evaluated for their antiviral activity against influenza virus strains. The results indicated that certain modifications to the indole structure enhance antiviral efficacy. Specifically, compounds with fluorine substitutions exhibited increased potency compared to their non-fluorinated counterparts .
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. The biological activity of this compound may involve inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in various cancer cell lines.
- Inhibition of Oncogenic Pathways : Potential modulation of signaling pathways such as PI3K/Akt and MAPK pathways has been suggested.
Antimicrobial Activity
The antimicrobial effects of this compound have also been documented. Studies have shown its effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
In Vitro Studies
In vitro assays demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
Absorption and Distribution
The compound is expected to exhibit moderate absorption characteristics due to its lipophilicity. However, detailed pharmacokinetic studies are necessary to establish its bioavailability.
Metabolism and Excretion
Preliminary studies suggest that metabolic pathways may involve phase I (oxidation) and phase II (conjugation) reactions. Further research is needed to elucidate the complete metabolic profile.
Toxicological Profile
Initial toxicity assessments indicate a favorable safety profile; however, comprehensive toxicological evaluations are essential before clinical applications.
属性
IUPAC Name |
5-fluoro-7-methyl-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAVNEZXTUUDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














